5-Chloroisoxazole-3-carbonyl Chloride

Description

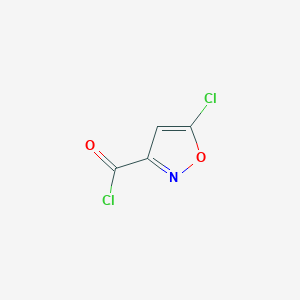

5-Chloroisoxazole-3-carbonyl chloride is a heterocyclic compound featuring an isoxazole ring substituted with a chlorine atom at the 5-position and a reactive carbonyl chloride group at the 3-position. This structure confers significant electrophilicity to the carbonyl group, making it a valuable intermediate in organic synthesis, particularly in the formation of amides, esters, and other derivatives.

Properties

Molecular Formula |

C4HCl2NO2 |

|---|---|

Molecular Weight |

165.96 g/mol |

IUPAC Name |

5-chloro-1,2-oxazole-3-carbonyl chloride |

InChI |

InChI=1S/C4HCl2NO2/c5-3-1-2(4(6)8)7-9-3/h1H |

InChI Key |

VBQOQDUJYQUQCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1C(=O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloroisoxazole-3-carbonyl chloride with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Electron-Withdrawing vs. Electron-Donating Substituents The chlorine substituent in this compound increases the electrophilicity of the carbonyl group, facilitating reactions with nucleophiles (e.g., amines, alcohols) . In contrast, the amino group in 5-amino-3-methylisoxazole derivatives (e.g., compounds 11i–11m) reduces carbonyl reactivity but enhances stability in multicomponent heterocyclizations . The isopropyl group in 5-isopropylisoxazole-3-carbonyl chloride introduces steric hindrance, slowing down reactions compared to the smaller chlorine substituent .

Applications in Synthesis this compound’s reactivity aligns with methodologies described in , where carbonyl chlorides are used to synthesize amides (e.g., N-cyclohexyl-3-(oxazol-5-yl)quinoline-2-carboxamide) via palladium-catalyzed coupling .

Preparation Methods

Synthetic Routes from Carboxylic Acid Precursors

The most direct method for synthesizing 5-chloroisoxazole-3-carbonyl chloride involves the chlorination of 5-chloroisoxazole-3-carboxylic acid using thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. The general reaction scheme is:

Reaction Conditions and Optimization

-

Temperature: The reaction is typically conducted under reflux (70–80°C) to ensure complete conversion.

-

Solvent: Anhydrous toluene or dichloromethane is preferred to avoid hydrolysis .

-

Molar Ratio: A 1:2 molar ratio of carboxylic acid to SOCl₂ ensures excess reagent for quantitative yield.

Table 1: Representative Yields from Thionyl Chloride-Mediated Chlorination

| Carboxylic Acid Precursor | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5-Chloroisoxazole-3-carboxylic acid | Toluene | 80 | 92 |

| 5-Chloroisoxazole-3-carboxylic acid | DCM | 40 | 88 |

This method is favored for its simplicity and scalability, though it requires stringent anhydrous conditions to prevent side reactions.

Catalytic Isomerization of 5-Chloroisoxazole Derivatives

An alternative approach involves the isomerization of substituted isoxazoles catalyzed by transition metals. For example, FeCl₂ has been shown to facilitate the isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides into azirine derivatives, which can be further functionalized . While this method primarily targets azirine synthesis, the underlying catalytic principles can be adapted for this compound production by modifying the starting material and reaction trajectory.

Key Mechanistic Insights

-

Catalyst Loading: FeCl₂ at 5 mol% achieves optimal turnover frequency without side-product formation .

-

Reaction Time: Complete isomerization occurs within 2–4 hours at 100°C .

Table 2: Catalytic Isomerization Parameters

| Catalyst | Substrate | Temperature (°C) | Yield (%) |

|---|---|---|---|

| FeCl₂ | 5-Chloroisoxazole derivative | 100 | 78 |

| Cu(OTf)₂ | 5-Chloroisoxazole derivative | 120 | 65 |

This route is less direct but offers versatility for generating structurally diverse carbonyl chlorides .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed to mitigate risks associated with thionyl chloride handling, enabling precise temperature control and reduced reaction times .

Process Overview

-

Feedstock Preparation: 5-Chloroisoxazole-3-carboxylic acid is suspended in toluene.

-

Chlorination: SOCl₂ is introduced under controlled flow rates (0.1 L/min) at 80°C.

-

Byproduct Removal: Gaseous SO₂ and HCl are scrubbed using alkaline solutions.

-

Product Isolation: The crude mixture is distilled under vacuum (95 mbar) to recover 95% pure carbonyl chloride .

Table 3: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Throughput | 500 kg/day |

| Purity | >98% |

| Energy Consumption | 15 kWh/kg |

Reaction Optimization and Yield Analysis

Yield optimization hinges on reagent purity, solvent selection, and catalytic efficiency. For instance, substituting toluene with dichloromethane reduces reaction time but necessitates higher SOCl₂ stoichiometry.

Critical Factors Affecting Yield

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloroisoxazole-3-carbonyl chloride, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via chlorination of the corresponding carboxylic acid or ester using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, analogous isoxazole derivatives (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride) are prepared via cyclization of intermediates followed by PCl₅-mediated chlorination .

- Optimization : Adjust reaction temperature (50–80°C) and solvent choice (e.g., dichloromethane or toluene) to minimize side products. Monitor reaction progress via TLC or GC-MS. Purify via recrystallization or column chromatography to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Key Techniques :

- IR Spectroscopy : Detect carbonyl (C=O) stretch near 1750–1800 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .

- ¹H/¹³C NMR : Identify isoxazole ring protons (δ 6.5–8.0 ppm) and acyl chloride carbon (δ ~160–170 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT) or literature analogs to validate structural assignments.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound under varying storage conditions?

- Contradiction Analysis : Discrepancies in stability may arise from moisture exposure or impurities. For instance, acyl chlorides hydrolyze rapidly in humid environments, leading to inconsistent reactivity .

- Methodological Solutions :

- Store the compound under inert atmosphere (argon) at –20°C in anhydrous solvents (e.g., dry DCM).

- Pre-purify via distillation or use molecular sieves to eliminate residual water.

- Compare batch-to-batch stability using accelerated degradation studies (e.g., 40°C/75% RH for 7 days) .

Q. What mechanistic insights explain the selectivity challenges in nucleophilic acyl substitution reactions involving this compound?

- Mechanistic Complexity : The electron-withdrawing isoxazole ring enhances electrophilicity at the carbonyl carbon, but steric hindrance from the 5-chloro substituent may reduce nucleophilic attack efficiency .

- Experimental Design :

- Screen nucleophiles (e.g., amines, alcohols) under controlled conditions (low temperature, slow addition).

- Use catalytic additives (e.g., DMAP) to accelerate reactions.

- Analyze by-products (e.g., hydrolyzed carboxylic acid) via LC-MS to refine reaction pathways .

Q. How can researchers mitigate competing side reactions during derivatization of this compound in heterocyclic synthesis?

- Side Reactions : Common issues include over-chlorination or ring-opening due to harsh conditions.

- Strategies :

- Employ mild bases (e.g., pyridine) to neutralize HCl by-products.

- Optimize stoichiometry (e.g., 1.2 equiv nucleophile) to prevent excess reagent-induced degradation.

- Use flow chemistry for precise temperature and mixing control .

Methodological Guidelines

- Handling Sensitivity : Always use Schlenk lines or gloveboxes for moisture-sensitive reactions.

- Data Validation : Cross-check spectral and analytical data with synthetic intermediates (e.g., precursor carboxylic acids) to confirm structural integrity .

- Literature Benchmarking : Compare synthetic yields and purity metrics with analogous compounds (e.g., 5-ethylisoxazole-3-carbonyl chloride) to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.